2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZCGDSODIWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, electron densities, and geometries. DFT calculations for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine would provide fundamental information about its electronic characteristics. Such calculations have been successfully applied to related fluorinated and aminated aromatic compounds to understand their structure and reactivity. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org These orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity. nih.govmalayajournal.org
For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring and the amine group, which are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack. The calculated energy gap would provide a quantitative measure of the molecule's stability. nih.gov
| Parameter | Energy (eV) | Description |
| EHOMO | -5.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.50 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual representation of its electrostatic potential. malayajournal.org These maps are invaluable for identifying the sites of electrophilic and nucleophilic reactivity. malayajournal.orgwolfram.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would likely show negative potential around the electronegative fluorine and oxygen atoms, as well as the nitrogen of the amine group, indicating these as potential sites for hydrogen bonding and electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amine group.
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative insights into a molecule's stability and reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net They are calculated using the energies of the HOMO and LUMO based on Koopman's theorem. researchgate.net A high chemical hardness, for instance, implies low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons.
Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are for illustrative purposes, calculated from the example HOMO/LUMO energies in Table 1.
| Descriptor | Formula | Value (eV) | Description |
| Ionization Potential (I) | -EHOMO | 5.45 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.95 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.22 | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | (I + A) / 2 | 3.20 | Power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.20 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.27 | Propensity of a species to accept electrons. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational landscape of a flexible molecule like this compound by exploring its various possible shapes (conformers) and their relative energies. researchgate.net Studies on similar phenylethylamines have shown that they can exist in multiple stable conformations, typically categorized as gauche (folded side chain) and anti (extended side chain). nih.gov The specific arrangement of substituents on the phenyl ring can influence the relative stability and ordering of these conformers. nih.govresearchgate.net An MD simulation would identify the preferred three-dimensional structures and the energy barriers between them, which is critical for understanding its interaction with biological targets.
Quantum Chemical Calculations for Spectroscopic Prediction (e.g., NMR chemical shifts)
Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties. aps.org For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can be performed. By comparing the calculated shifts with experimental data, the precise structure of the molecule can be confirmed. aps.org Similarly, vibrational frequencies from infrared (IR) and Raman spectroscopy can be computed. researchgate.netnih.gov This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation and assignment of vibrational modes.
Computational Prediction of Chemical Transformations and Reaction Pathways
Computational chemistry can also be used to model chemical reactions, predict the structures of transition states, and calculate activation energies. acs.org For this compound, this could involve modeling potential metabolic pathways, such as oxidation of the amine group or substitution reactions on the aromatic ring. By calculating the energy profile of a proposed reaction pathway, researchers can determine its feasibility and identify the most likely products. acs.org Such studies are instrumental in predicting the metabolic fate or synthetic utility of a compound.
Molecular and Biochemical Interactions of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Amine in Vitro Focus
Ligand-Target Binding Studies with Biological Macromolecules (In Vitro)
Enzyme Inhibition Mechanisms (In Vitro):
Acetylcholinesterase (AChE) Interactions (In Vitro):No data on the acetylcholinesterase inhibitory activity of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine could be located.
Due to the absence of specific research findings for this compound, it is not possible to construct the requested scientific article without resorting to speculation or including data from structurally different molecules, which would violate the instructions to focus solely on the specified chemical entity.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in pharmacology and medicinal chemistry. For phenethylamine (B48288) derivatives like this compound, minor structural modifications can significantly alter their interaction with biological targets.
Influence of Fluoro and Methoxy (B1213986) Substituents on Molecular Recognition
The presence and position of the fluoro and methoxy groups on the phenyl ring of this compound are critical determinants of its molecular recognition by receptors and enzymes.
The fluorine atom , owing to its high electronegativity and small size, can modulate several properties of the molecule. Its incorporation can alter the electronic distribution of the aromatic ring, influencing p-p stacking and other non-covalent interactions with receptor pockets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by making it more resistant to oxidative degradation by cytochrome P450 enzymes. nih.gov For a related compound, 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine, the 4-fluoro substituent is suggested to enhance metabolic stability. The introduction of fluorine can also impact the psychoactivity of phenethylamine compounds, with effects ranging from a marked loss to an enhancement and prolongation of effects. nih.gov
The methoxy group (-OCH3) at the meta-position of the phenyl ring also plays a significant role in molecular interactions. This group can act as a hydrogen bond acceptor, potentially forming interactions with specific amino acid residues within a receptor's binding site. The position of the methoxy group is crucial; for instance, in a study of phenethylamine derivatives, the presence of methoxy groups at the meta and para positions exerted negative effects on their affinity for the 5-HT2A receptor. The amine group of the broader phenethylamine class is also known to form hydrogen bonds with target molecules, which facilitates their biological activity.
Table 1: Influence of Substituents on Molecular Properties
| Substituent | Position | Potential Effects on Molecular Interaction |
|---|---|---|
| Fluoro (-F) | 2 | Alters electronic properties of the phenyl ring, enhances metabolic stability by blocking oxidative metabolism. nih.gov |
| Methoxy (-OCH3) | 3 | Can act as a hydrogen bond acceptor, influences receptor binding affinity. |
| Amine (-NH2) | 1 | Can form hydrogen bonds, crucial for anchoring to biological targets. |
Stereochemical Effects on Molecular Interactions
This compound possesses a chiral center at the carbon atom bearing the amine group, meaning it can exist as two enantiomers (R and S isomers). The three-dimensional arrangement of atoms is critical for the interaction with biological macromolecules like receptors and enzymes, which are themselves chiral.
Enzymatic Biotransformations (In Vitro Models)
In vitro models, such as liver microsomes and specific enzyme preparations, are invaluable tools for studying the metabolic fate of chemical compounds. These systems allow for the identification of metabolic pathways and the assessment of metabolic stability in a controlled environment.
Identification of In Vitro Metabolites (Enzymatic Pathways)
While specific in vitro metabolic studies for this compound have not been detailed in the available search results, general metabolic pathways for phenethylamines can be inferred. The primary routes of metabolism for such compounds typically involve the action of cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAOs).
Potential enzymatic transformations for this compound in in vitro systems could include:
Oxidative deamination: The amine group can be oxidized, potentially leading to the formation of an imine or nitrile.
Hydroxylation: The aromatic ring can undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom might influence the position and likelihood of this reaction.
O-demethylation: The methoxy group can be enzymatically cleaved to form a hydroxyl group.
N-acetylation: The primary amine group can be a substrate for N-acetyltransferases, leading to an N-acetylated metabolite. In a study of other phenethylamines, hydroxylated and N-acetylated products were identified as major metabolites.
A study on 2-fluoro-deschloroketamine using human liver microsomes identified thirteen in vitro metabolites, indicating that fluorinated compounds can undergo extensive metabolism. nih.gov The metabolism of aromatic amines by the peroxidase activity of prostaglandin (B15479496) H synthase has also been studied, showing oxidation of the amine group. nih.gov
Table 2: Potential In Vitro Metabolic Pathways for this compound
| Metabolic Pathway | Potential Metabolite | Enzymatic System |
|---|---|---|
| Oxidative Deamination | Aldehyde/Ketone derivative | Monoamine Oxidase (MAO), Cytochrome P450 (CYP450) |
| Aromatic Hydroxylation | Phenolic derivative | Cytochrome P450 (CYP450) |
| O-Demethylation | Hydroxylated derivative | Cytochrome P450 (CYP450) |
| N-Acetylation | N-acetyl derivative | N-acetyltransferases (NAT) |
Metabolic Stability in Microsomal Assays (In Vitro)
Metabolic stability is a critical parameter in drug discovery and development, indicating the susceptibility of a compound to metabolism by liver enzymes. This is often assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYP450s.
The presence of a fluorine atom on the aromatic ring of a phenethylamine is generally associated with increased metabolic stability. This is because the strong carbon-fluorine bond can block sites that would otherwise be susceptible to oxidative metabolism by CYP450 enzymes. nih.gov In a study of a structurally related compound, 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine, the 4-fluoro substituent was predicted to confer high metabolic stability by resisting oxidative degradation. Another study showed that replacing hydrogen with fluorine at metabolically labile sites can significantly enhance metabolic stability. nih.gov
In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a cofactor such as NADPH. The disappearance of the parent compound over time is monitored, and from this, parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. While specific data for this compound is not available, it is anticipated that the fluoro-substituent would contribute to a greater stability in such assays compared to its non-fluorinated counterpart. Studies on other fluorinated compounds have demonstrated their increased stability in rat liver microsomes. nih.gov
Role of 2 Fluoro 1 3 Methoxyphenyl Ethan 1 Amine As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Other Fluorinated Organic Compounds
There is no specific information available in the surveyed literature detailing the use of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine as a starting material for the synthesis of other fluorinated organic molecules.
Application in Heterocyclic Compound Synthesis
No published research could be found that demonstrates the use of this compound in the construction of heterocyclic ring systems.
Contribution to New Chemical Entity Libraries
While it is plausible that this compound is used internally by research organizations to generate libraries of novel compounds for screening, there are no public records or publications to confirm its specific contribution to such collections.
Q & A
Basic: What are the optimal synthetic routes for 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves reductive amination of 3-methoxybenzaldehyde derivatives. A validated approach includes:
- Step 1 : Starting with 3-methoxybenzaldehyde, introduce a fluorine atom via electrophilic fluorination using Selectfluor™ or DAST .
- Step 2 : Convert the aldehyde to an imine using ammonium acetate, followed by reduction with sodium triacetoxyborohydride (STAB) in dichloromethane to yield the primary amine .
- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Avoid side products like secondary amines by controlling stoichiometry (excess ammonium acetate) and reaction time (≤12 hours) .
Basic: How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.75–3.85 ppm, singlet) and amine protons (δ 1.8–2.1 ppm, broad).
- ¹⁹F NMR : Confirm fluorine position (δ -110 to -120 ppm for aromatic F) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Refine using SHELXL (space group analysis, R-factor < 5%) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₁FNO, [M+H]⁺ = 168.0823).
Advanced: How do stereochemical variations (R/S enantiomers) impact biological activity, and what methods enable enantiomeric resolution?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution with transaminases (e.g., ω-transaminase from Arthrobacter sp.) to separate enantiomers .
- Biological Impact : Test enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors). Fluorine’s electronegativity and methoxy’s steric effects often lead to divergent binding affinities. For example, the (R)-enantiomer may show 10× higher affinity for 5-HT₂A receptors due to optimal spatial alignment .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine and methoxy substituents?
Methodological Answer:
- Comparative Analogs : Synthesize derivatives lacking fluorine (e.g., 1-(3-methoxyphenyl)ethanamine) or methoxy (e.g., 2-fluoro-1-phenyl-ethanamine) .
- Assays :
- Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability.
- Receptor Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) to identify target selectivity.
- Metabolic Stability : Use liver microsomes (human/rat) to track demethylation or defluorination .
- Data Interpretation : Fluorine enhances metabolic stability (C-F bond inertia), while methoxy improves π-π stacking with aromatic receptor residues .
Advanced: How should conflicting data on the compound’s metabolic pathways be reconciled?
Methodological Answer:
- Hypothesis Testing : If LC-MS data show discrepancies in metabolite profiles (e.g., hydroxylation vs. deamination), conduct isotope-labeling studies (¹⁴C-amine) to track pathways .
- Enzyme Inhibition Assays : Use CYP450 isoforms (CYP2D6, CYP3A4) to identify primary metabolic routes.
- Computational Modeling : Apply molecular docking (AutoDock Vina) to predict interaction hotspots with CYP enzymes. For example, methoxy groups may block access to CYP2D6’s active site, reducing oxidation rates .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .
- Quantification :
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions: m/z 168 → 121 (quantifier) and 168 → 93 (qualifier).
- Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99) .
- Validation : Assess recovery (>85%), matrix effects (±15%), and intra-day precision (<10% RSD) per FDA guidelines.
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts (ee > 95%) .
- Low-Temperature Conditions : Conduct reactions at -20°C to suppress keto-enol tautomerism, a common racemization pathway.
- In Situ Monitoring : Use inline FTIR to detect imine intermediates and adjust pH (6.5–7.0) to stabilize the desired enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
